molecular formula C11H22O2 B12926813 Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one

Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one

Cat. No.: B12926813
M. Wt: 186.29 g/mol
InChI Key: YEKDTNYNLCQHPV-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one involves its interaction with specific receptors in the target organism. In the case of the cigarette beetle, it binds to olfactory receptors, triggering a behavioral response that leads to mating . The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s stereochemistry plays a crucial role in its activity.

Comparison with Similar Compounds

Rel-(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific biological activity and stereochemical properties.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

(4R,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one

InChI

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m0/s1

InChI Key

YEKDTNYNLCQHPV-AEJSXWLSSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)C[C@@H](C)C(=O)CC)O

Canonical SMILES

CCC(C(C)CC(C)C(=O)CC)O

Origin of Product

United States

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